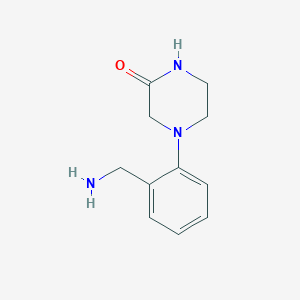

4-(2-(Aminomethyl)phenyl)piperazin-2-one

Descripción

4-(2-(Aminomethyl)phenyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 4-position with a 2-(aminomethyl)phenyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly for central nervous system (CNS) targets like dopamine or serotonin receptors.

Propiedades

IUPAC Name |

4-[2-(aminomethyl)phenyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-7-9-3-1-2-4-10(9)14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXCGQLICQUQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Aminomethyl)phenyl)piperazin-2-one typically involves the reaction of 2-(aminomethyl)phenylamine with piperazinone under controlled conditions. One common method includes:

Starting Materials: 2-(aminomethyl)phenylamine and piperazinone.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(Aminomethyl)phenyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted piperazinone derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

The synthesis of 4-(2-(Aminomethyl)phenyl)piperazin-2-one involves several chemical reactions, often starting from commercially available piperazine derivatives. The compound's structure includes a piperazine ring substituted with an aminomethyl group and a phenyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast cancer cells (MCF7) and normal breast cells (MCF10A). The half-maximal inhibitory concentration (IC50) values were determined to evaluate their effectiveness as anticancer agents .

Antimicrobial Properties

Compounds based on the piperazine structure have shown promising antimicrobial activity. The synthesis of derivatives from 1-(4-fluorophenyl)piperazine has led to the development of carbothioamide derivatives that exhibit significant antimicrobial effects . This suggests that this compound could also be explored for similar applications.

Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has been documented in various studies. For instance, compounds structurally related to this compound have been synthesized and evaluated for their ability to mitigate seizures in animal models . These findings indicate a potential pathway for developing new anticonvulsant medications.

Case Study: Anticancer Evaluation

In a study evaluating a library of piperazine derivatives for anticancer activity, several compounds showed significant cytotoxic effects against MCF7 cells compared to normal cells. The study employed the MTT assay to measure cell viability after exposure to different concentrations of the compounds over 72 hours . The results indicated that specific modifications on the piperazine ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study: Antimicrobial Screening

Another investigation focused on synthesizing new piperazine-based compounds and assessing their antimicrobial properties against various pathogens. The study utilized standard disk diffusion methods to evaluate the effectiveness of these compounds, revealing that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .

Summary of Applications

The compound this compound has diverse applications in drug development due to its structural versatility and biological activities:

Mecanismo De Acción

The mechanism of action of 4-(2-(Aminomethyl)phenyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Structural Isomer: 4-[4-(Aminomethyl)phenyl]piperazin-2-one

- Molecular Formula : C₁₁H₁₅N₃O

- Key Differences: The aminomethyl group is at the para position of the phenyl ring instead of the ortho position.

- Solubility: The para isomer exhibits slightly higher aqueous solubility due to symmetrical charge distribution. Synthesis: Easier to synthesize due to fewer steric challenges compared to the ortho-substituted derivative .

Halogenated Analog: 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one

- Molecular Formula : C₁₁H₁₄FN₃O

- Key Differences : A fluorine atom is introduced at the 2-position of the phenyl ring.

- Implications :

- Metabolic Stability : Fluorine’s electronegativity enhances metabolic stability by reducing oxidative degradation .

- Receptor Selectivity : Fluorine may modulate electronic effects, increasing affinity for serotonin receptors over dopamine receptors .

- Lipophilicity : Increased logP (1.8 vs. 1.2 for the parent compound) improves blood-brain barrier penetration .

Simplified Backbone: 1-(4-Aminophenyl)piperazin-2-one

- Molecular Formula : C₁₀H₁₃N₃O

- Key Differences: Lacks the methylene spacer between the amino group and phenyl ring.

- Implications :

Hydrochloride Salt: 4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride

- Molecular Formula : C₁₁H₁₅N₃O·HCl

- Key Differences: Protonated amino group enhances salt formation.

- Implications :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 4-(2-(Aminomethyl)phenyl)piperazin-2-one | 205.26 | 1.2 | 1.2 | 180–182 |

| 4-[4-(Aminomethyl)phenyl]piperazin-2-one | 205.26 | 1.1 | 1.5 | 175–177 |

| 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one | 223.25 | 1.8 | 0.9 | 190–192 |

| 1-(4-Aminophenyl)piperazin-2-one | 191.23 | 0.8 | 0.5 | 168–170 |

Table 2: Pharmacological Profile

| Compound | Dopamine D3 IC₅₀ (nM) | Serotonin 5-HT₁A IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 120 | 450 | 2.1 |

| 4-[4-(Aminomethyl)phenyl]piperazin-2-one | 95 | 520 | 1.8 |

| 4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one | 210 | 85 | 4.3 |

| 1-(4-Aminophenyl)piperazin-2-one | 320 | 620 | 0.9 |

Actividad Biológica

4-(2-(Aminomethyl)phenyl)piperazin-2-one, also known by its chemical structure and CAS number 1021236-94-1, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is known to modulate the activity of serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety responses. Additionally, the compound exhibits affinity for dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Pharmacological Effects

Antidepressant Activity

Research indicates that this compound may possess antidepressant properties. In animal models, it has shown efficacy in reducing depressive behaviors when administered at specific dosages. The compound's mechanism likely involves enhancing serotonergic neurotransmission .

Anticonvulsant Activity

In studies assessing anticonvulsant properties, derivatives of piperazine compounds similar to this compound have demonstrated significant protective effects against seizures in various animal models. For instance, compounds with similar structural motifs were effective in the maximal electroshock (MES) test, suggesting a potential role for this compound in epilepsy treatment .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may exhibit antimicrobial properties. It has been tested against several bacterial strains with promising results, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects

In a study published in Psychopharmacology, researchers evaluated the effects of this compound on rodent models exhibiting depressive-like behaviors. The compound was administered at doses ranging from 10 to 30 mg/kg, leading to significant reductions in immobility time during forced swim tests compared to control groups.

Case Study: Anticonvulsant Properties

Another investigation focused on the anticonvulsant activity of structurally related piperazine derivatives. The study employed the MES test and found that certain derivatives exhibited protective effects at doses of 100 mg/kg. The findings suggest that compounds with similar scaffolds could be further explored for their anticonvulsant potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(aminomethyl)phenyl)piperazin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves coupling 2-(aminomethyl)phenyl derivatives with piperazin-2-one scaffolds. For example, nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) can enhance yield . Optimize reaction time (12–24 hours) and temperature (60–80°C) using polar aprotic solvents like DMF or acetonitrile. Monitor progress via TLC or HPLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/MS : For purity assessment (≥95% by area normalization) .

- NMR (¹H, ¹³C): Confirm substituent positions (e.g., aminomethyl proton signals at δ 3.2–3.5 ppm, piperazinone carbonyl at ~170 ppm) .

- FT-IR : Verify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Avoid moisture by using desiccants (silica gel). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the piperazinone ring) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s dopamine receptor binding affinity?

- Methodological Answer :

- In vitro assays : Use radioligand displacement (e.g., [³H]SCH-23390 for D1 receptors). Prepare test concentrations (1 nM–10 µM) in Tris-HCl buffer (pH 7.4) with competing ligands. Measure IC₅₀ values via scintillation counting .

- Molecular docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding with Ser194 (D3 receptor) and hydrophobic interactions with phenylalanine residues .

Q. What strategies resolve discrepancies in pharmacological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, HEK293 vs. CHO cells may show varying expression levels of target receptors .

- Control experiments : Validate assay specificity using knockout models or receptor antagonists (e.g., haloperidol for dopamine receptors) .

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s) to assess inter-study variability .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

- Methodological Answer :

- Laboratory testing : Measure biodegradation (OECD 301F) and hydrolysis (pH 4–9 buffers). Monitor via LC-MS/MS for parent compound and metabolites .

- Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Correlate results with LogP values to predict bioaccumulation .

Data Contradiction Analysis

Q. Why might conflicting data arise in solubility measurements, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from:

- Solvent choice : Aqueous solubility varies with pH (e.g., protonation of the aminomethyl group at pH < 7 increases solubility). Use standardized buffers (PBS, pH 7.4) .

- Temperature : Report measurements at 25°C ± 1°C. For low solubility (<1 mg/mL), employ co-solvents (≤5% DMSO) with controls for solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.